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molecular formula C13H25NO B039424 N,N,N-Trimethyladamantan-1-aminium hydroxide CAS No. 53075-09-5

N,N,N-Trimethyladamantan-1-aminium hydroxide

Cat. No. B039424
M. Wt: 211.34 g/mol
InChI Key: GNUJKXOGRSTACR-UHFFFAOYSA-M
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Patent
US09365490B2

Procedure details

Adamantyltrimethylammonium methylcarbonate (383 g, 1.42 mol) is added to water (1000 mL), followed by addition of calcium hydroxide (148 g, 2.0 mol). This addition is exothermic. The reaction mixture is then heated to reflux and the methanol produced is slowly distilled off until the vapor temperature is constant. The reaction mixture is then cooled slowly to 10° C. and the precipitated calcium carbonate and excess calcium hydroxide are filtered off on a Nutsche filter. The filter cake is washed with water (200 mL) and both the mother and wash filtrates are combined. The 1-adamantyltrimethylammonium hydroxide product yield is 1284 grams of solution with assay 20.2% w/w.
Name
Adamantyltrimethylammonium methylcarbonate
Quantity
383 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2]C(=O)[O-].[C:6]12([N+:16]([CH3:19])([CH3:18])[CH3:17])[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2.O.[OH-].[Ca+2].[OH-]>CO>[OH-:2].[C:6]12([N+:16]([CH3:19])([CH3:18])[CH3:17])[CH2:13][CH:12]3[CH2:11][CH:10]([CH2:9][CH:8]([CH2:14]3)[CH2:7]1)[CH2:15]2 |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Adamantyltrimethylammonium methylcarbonate
Quantity
383 g
Type
reactant
Smiles
COC([O-])=O.C12(CC3CC(CC(C1)C3)C2)[N+](C)(C)C
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
148 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
is slowly distilled off until the vapor temperature
FILTRATION
Type
FILTRATION
Details
the precipitated calcium carbonate and excess calcium hydroxide are filtered off on a Nutsche
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The filter cake is washed with water (200 mL)
WASH
Type
WASH
Details
both the mother and wash filtrates

Outcomes

Product
Name
Type
Smiles
[OH-].C12(CC3CC(CC(C1)C3)C2)[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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